3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde
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Overview
Description
3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde is a chemical compound that features an imidazole ring, a benzaldehyde group, and an ethyl group. Imidazole derivatives are known for their broad range of biological activities and are commonly used in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde typically involves the reaction of 2-ethyl-1H-imidazole with 3-bromopropoxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The imidazole ring can participate in electrophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: 3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzoic acid.
Reduction: 3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its imidazole moiety which is known to interact with various biological targets.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde is largely dependent on its interaction with biological targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-ethyl-1H-imidazol-1-yl)propanoic acid hydrate
- 2-(2-isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate
- 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Uniqueness
3-(3-(2-ethyl-1H-imidazol-1-yl)propoxy)benzaldehyde is unique due to its combination of an imidazole ring and a benzaldehyde group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-[3-(2-ethylimidazol-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C15H18N2O2/c1-2-15-16-7-9-17(15)8-4-10-19-14-6-3-5-13(11-14)12-18/h3,5-7,9,11-12H,2,4,8,10H2,1H3 |
InChI Key |
ODAKKMSKYSAPOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CCCOC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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